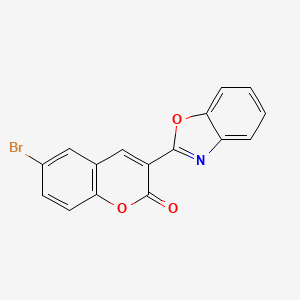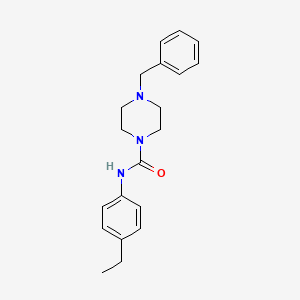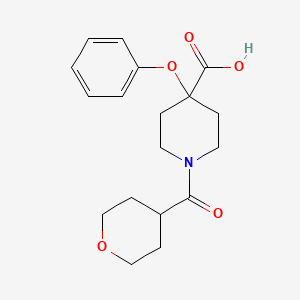![molecular formula C18H19NO4 B5370807 isopropyl 3-(2-furyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B5370807.png)
isopropyl 3-(2-furyl)-2-[(4-methylbenzoyl)amino]acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 3-(2-furyl)-2-[(4-methylbenzoyl)amino]acrylate, commonly known as IMB-6, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. IMB-6 is a member of the acrylate family and is synthesized through a multi-step process involving the reaction of various chemical reagents.
Mécanisme D'action
The exact mechanism of action of IMB-6 is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. In addition, IMB-6 has been shown to modulate the expression of genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that IMB-6 has a range of biochemical and physiological effects. In vitro studies have demonstrated that IMB-6 inhibits the production of inflammatory cytokines and reduces the activity of enzymes involved in inflammation. In addition, IMB-6 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, IMB-6 has been shown to protect against oxidative stress and reduce the accumulation of amyloid beta, a protein associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of IMB-6 is its potent anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs. In addition, IMB-6 has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases. However, the synthesis of IMB-6 is a complex process that requires careful control of reaction conditions, which may limit its use in large-scale production. Furthermore, the exact mechanism of action of IMB-6 is not fully understood, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on IMB-6. One area of research is the development of new drugs based on IMB-6 for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the neuroprotective effects of IMB-6 and its potential use in the treatment of neurodegenerative diseases. Furthermore, future research may focus on the optimization of the synthesis method for IMB-6 to improve yield and purity. Overall, IMB-6 is a promising compound with a range of potential applications in the field of scientific research.
Méthodes De Synthèse
The synthesis of IMB-6 involves a multi-step process that begins with the reaction of 2-furancarboxaldehyde and 4-methylbenzoyl chloride in the presence of a base. The resulting compound is then reacted with isopropyl acrylate to form the intermediate product, which is subsequently reacted with 4-aminobenzoic acid to yield the final product, IMB-6. The synthesis of IMB-6 is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
Applications De Recherche Scientifique
IMB-6 has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that IMB-6 exhibits potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In addition, IMB-6 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
propan-2-yl (Z)-3-(furan-2-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12(2)23-18(21)16(11-15-5-4-10-22-15)19-17(20)14-8-6-13(3)7-9-14/h4-12H,1-3H3,(H,19,20)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVBUJODFCXGDP-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-5-methoxypyridin-4(1H)-one](/img/structure/B5370726.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-3-piperidinol](/img/structure/B5370727.png)
![6-chloro-5-methyl-7-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5370733.png)

![2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5370741.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B5370745.png)
![4-cyano-N,N,3-trimethyl-5-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxamide](/img/structure/B5370753.png)

![(4aS*,8aR*)-6-[(2-cyclopropyl-6-oxo-1,6-dihydropyrimidin-5-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5370766.png)
![3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370773.png)
![2-methyl-4-(4-{[2-(trifluoromethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5370783.png)

![7-methyl-2-[morpholin-4-yl(oxo)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5370802.png)